molecular formula C6H9NS B071359 Tetrahydrothiopyran-4-carbonitrile CAS No. 195503-40-3

Tetrahydrothiopyran-4-carbonitrile

Cat. No. B071359
M. Wt: 127.21 g/mol
InChI Key: DQKVZWAEWJUKAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrothiopyran derivatives has been explored through different methodologies. For instance, one approach involves the stereoselective synthesis of (Z)- or (E)- γ,δ-unsaturated carboxylic acids from tetrahydrothiopyran-3-one 1,1-dioxide via alkylation, ring opening, bromination, and Ramberg-Backlund rearrangement (Scholz, 1981). Additionally, efficient, high-yielding synthesis methods under solvent-free conditions have been developed for related tetrahydrothiopyran carbonitrile derivatives, showcasing the versatility of these compounds in synthesis (Atar et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of related tetrahydropyran and tetrahydropyridine carbonitriles have been determined through X-ray diffraction, revealing their molecular symmetry and conformation. These studies provide insight into the structural characteristics of tetrahydrothiopyran derivatives, which are crucial for understanding their reactivity and physical properties (Jansone et al., 2007).

Chemical Reactions and Properties

Tetrahydrothiopyran-4-carbonitrile and its derivatives exhibit a wide range of reactivities, such as participating in three-component condensations and undergoing transformations under green chemistry conditions. These reactions underline the compound's utility in organic synthesis, particularly in constructing complex molecules with high efficiency and selectivity (Banitaba et al., 2013).

Scientific Research Applications

Thermoelectric Materials

Recent studies have highlighted the potential of polymer-inorganic thermoelectric (TE) nanocomposite materials, which leverage the unique properties of organic conducting polymers and inorganic materials to enhance the thermoelectric figure of merit (ZT), indicating better efficiency and performance. These advancements aim to produce low-cost and high-performance TE materials suitable for large-scale energy-conversion processes, addressing the limitations of traditional inorganic semiconductors (Du et al., 2012; Yue & Xu, 2012).

Organic Chemical Adsorption

Carbon nanotubes (CNTs) have shown remarkable efficiency in adsorbing organic chemicals due to their unique properties like hydrophobic interactions, π-π bonds, electrostatic interactions, and hydrogen bonds. This makes them suitable for environmental applications, such as water treatment, by enhancing the adsorption characteristics of pollutants (Pan & Xing, 2008).

Catalysis and Organic Synthesis

Research in catalysis and organic synthesis has explored the use of various organocatalysts for the construction of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, through three-component cyclocondensation. These developments highlight the versatility and efficacy of organocatalysts in synthesizing complex organic molecules, which are critical in pharmaceuticals and natural product synthesis (Kiyani, 2018).

Electrochemical Sensors

The unique electrochemical properties of carbon materials, including CNTs and synthetic diamonds, have been exploited for developing robust electrochemical sensing systems. These materials enhance the electrochemical reactivity of biomolecules and support electron transfer reactions, offering high sensitivity and specificity in detecting various analytes (Power et al., 2017).

Environmental and Green Chemistry

Activated carbons (AC) have been extensively used for the adsorption of pharmaceutical pollutants like antibiotics from aqueous solutions. Their large specific surface area and favorable pore size distribution make them highly effective in removing contaminants, demonstrating the importance of AC in environmental remediation efforts (Ahmed, 2017).

Safety And Hazards

Tetrahydrothiopyran-4-carbonitrile is classified as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Tetrahydrothiopyran-4-carbonitrile are not available, it is worth noting that tetrahydrothiopyrans are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, electrochromic materials, synthetic juvenile hormones, pheromones, and polypropionate fragments . Some derivatives of tetrahydrothiopyrans have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

Relevant Papers Tetrahydrothiopyrans have been efficiently synthesized in good yields with excellent diastereoselectivity from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate . This paper provides valuable insights into the synthesis and potential applications of tetrahydrothiopyrans.

properties

IUPAC Name

thiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKVZWAEWJUKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616241
Record name Thiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiopyran-4-carbonitrile

CAS RN

195503-40-3
Record name Thiane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-4-carbonitrile
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